molecular formula C21H22BrNO4 B214542 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214542
M. Wt: 432.3 g/mol
InChI Key: CBYGRVVCFBSXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as BRD-9424, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. This compound was first synthesized in 2015 and has since been the subject of numerous scientific investigations.

Mechanism of Action

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one inhibits the interaction between BET proteins and acetylated histones, which leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes. This ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit tumor growth in various animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, one limitation is that it has only been studied in preclinical models and its efficacy and safety in humans have not yet been established.

Future Directions

There are several potential future directions for research on 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective BET inhibitors based on the structure of 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. Another area of interest is the investigation of the combination of 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one with other anti-cancer agents for enhanced efficacy. Additionally, further studies are needed to establish the safety and efficacy of 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in humans and to determine its potential for clinical use.

Synthesis Methods

The synthesis of 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multistep process that includes the reaction of 3-bromo-4-methoxybenzaldehyde with 1-bromo-3-butanol, followed by the reaction of the resulting product with indoline-2,3-dione. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential use in cancer therapy. Specifically, it has been investigated as a potential inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-cancer effects in various types of cancer, including leukemia, lymphoma, and solid tumors.

properties

Product Name

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H22BrNO4

Molecular Weight

432.3 g/mol

IUPAC Name

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C21H22BrNO4/c1-3-4-11-23-18-10-7-15(22)12-17(18)21(26,20(23)25)13-19(24)14-5-8-16(27-2)9-6-14/h5-10,12,26H,3-4,11,13H2,1-2H3

InChI Key

CBYGRVVCFBSXTJ-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)OC)O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.